An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a multifunctional organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring an aromatic aldehyde, a phenol, and an ethyl ester, provides multiple sites for chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established analytical methodologies for its full characterization. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this versatile molecule.
Chemical Identity and Structure
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is systematically named and identified by the following key descriptors:
| Identifier | Value |
| IUPAC Name | Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
| CAS Number | 152942-06-8[2][3][4] |
| Molecular Formula | C₁₃H₁₆O₅[2] |
| Molecular Weight | 252.26 g/mol [2] |
| Chemical Structure |
The molecule's structure is characterized by a central benzene ring substituted with a formyl (-CHO) group, a hydroxyl (-OH) group, and a butanoate ester linkage. This combination of functional groups imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.[1]
Known Physicochemical Properties
The following table summarizes the currently available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. It is a combination of experimental data and scientifically predicted values.
| Property | Value | Source |
| Appearance | White solid | [5] |
| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 405.7 ± 35.0 °C | [2] |
| pKa (Predicted) | 7.79 ± 0.10 | [2] |
Analytical Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the available analytical data and provides established protocols for further characterization.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to confirming the identity and purity of a chemical substance.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃):
-
δ 11.46 (s, 1H)
-
δ 9.71 (s, 1H)
-
δ 7.42 (d, J = 8.7 Hz, 1H)
-
δ 6.52 (dd, J = 8.7, 2.3 Hz, 1H)
-
δ 6.41 (d, J = 2.3 Hz, 1H)
-
δ 4.15 (q, J = 7.1 Hz, 2H)
-
δ 4.06 (t, J = 6.2 Hz, 2H)
-
δ 2.50 (t, J = 7.2 Hz, 2H)
-
δ 2.18-2.08 (m, 2H)
-
δ 1.26 (t, J = 7.1 Hz, 3H)[5]
¹³C NMR (101 MHz, CDCl₃):
-
δ 194.5
-
δ 173.0
-
δ 166.2
-
δ 164.6
-
δ 135.4
-
δ 115.3
-
δ 108.7
-
δ 101.3
-
δ 67.4
-
δ 60.7
-
δ 30.7
-
δ 24.4
-
δ 14.3[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Use a suitable deuterated solvent, such as chloroform-d (CDCl₃), in which the compound is soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure spectral quality, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[1]
-
Labeling and Analysis: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer for analysis.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
[M+H]⁺ calculated for C₁₃H₁₇O₅: 253.1
-
[M+H]⁺ found: 253.1[5]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure accurate mass measurement.[7]
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.[8]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the [M+H]⁺ or other relevant molecular ions.
-
~3400-3200 cm⁻¹ (O-H stretch, phenol)
-
~3000-2850 cm⁻¹ (C-H stretch, aliphatic)
-
~2850-2750 cm⁻¹ (C-H stretch, aldehyde)
-
~1735 cm⁻¹ (C=O stretch, ester)
-
~1680 cm⁻¹ (C=O stretch, aldehyde)
-
~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
-
~1250 cm⁻¹ (C-O stretch, ether/ester)
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[3]
-
Mixing with KBr: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[3]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3]
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound.
The melting point is a key indicator of a compound's purity. As a crystalline solid, a sharp melting point range is expected.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered solid into a capillary tube and pack it to a height of 1-2 mm.[9]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[10]
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11]
TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting and crystallization.[12]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-15 mg of the sample into an appropriate TGA or DSC pan.[13]
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Experimental Conditions: Program the instrument with the desired temperature range and heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[13]
-
Data Analysis: Analyze the resulting thermogram to identify the onset of decomposition (TGA) and melting endotherms (DSC).[13]
Solubility
Understanding the solubility of a compound is critical for its formulation and application.
Experimental Protocol: Qualitative Solubility Testing
-
Procedure: In a small test tube, add approximately 100 mg of the solid compound to 3 mL of the solvent.[14]
-
Observation: Shake the mixture vigorously and observe if the solid dissolves completely at room temperature.
-
Solvents to Test:
-
Water
-
5% Sodium Hydroxide (to test for acidic protons, e.g., the phenolic hydroxyl)
-
5% Sodium Bicarbonate (to differentiate between strong and weak acids)
-
5% Hydrochloric Acid (to test for basic functional groups)
-
Common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)[14]
-
Purity Assessment
High-performance liquid chromatography (HPLC) is a standard method for determining the purity of organic compounds.
Experimental Protocol: Purity Determination by HPLC
-
Column Selection: A reverse-phase C18 column is typically suitable for a compound of this polarity.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.
-
Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 280 nm due to the aromatic ring and carbonyl groups.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Synthesis and Purification
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate can be synthesized via the reaction of 2,4-dihydroxybenzaldehyde with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[5] Purification is typically achieved by silica gel flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]
Caption: Synthesis and purification workflow for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate.
Stability and Storage
For long-term stability, it is recommended to store Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] The presence of the aldehyde functional group suggests potential sensitivity to oxidation, and the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions should be followed. Handle in a well-ventilated area, and use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has consolidated the available physicochemical data for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate and provided a framework of established analytical protocols for its comprehensive characterization. The presented information serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this compound's properties and facilitating its use in future scientific endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of York. NMR Sample Preparation. [Link]
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ChemBK. Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate. [Link]
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Adusumalli, S. R., & Rawal, D. G. (2020). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Chemical Science, 11(43), 11863–11869. [Link]
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Chemicalbridge. Ethyl 4-(4-Formyl-3-Hydroxyphenoxy)Butanoate. [Link]
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Solubility test for Organic Compounds. (2024, September 24). [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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Wired Chemist. Determination of Melting Point. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]
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DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
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AZoM. Thermal Analysis of Organic Compounds. (2018, June 27). [Link]
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Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
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Mass Spectrometry analysis of Small molecules. (2013, February 7). [Link]
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